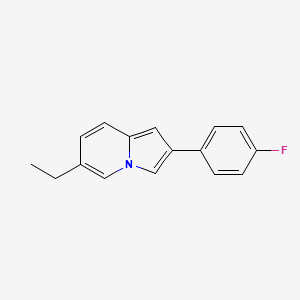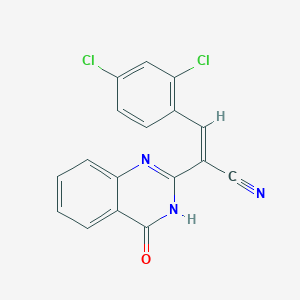![molecular formula C22H15N5O2S B11647762 N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B11647762.png)
N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-fenil-2H-benzotriazol-5-il)carbamotioil]-1-benzofuran-2-carboxamida es un compuesto orgánico complejo que pertenece a la clase de derivados de benzotriazol. Estos compuestos son conocidos por sus diversas aplicaciones en varios campos, incluyendo química, biología, medicina e industria.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-[(2-fenil-2H-benzotriazol-5-il)carbamotioil]-1-benzofuran-2-carboxamida generalmente involucra múltiples pasos, comenzando con la preparación de los intermedios de benzotriazol y benzofurano. El intermedio de benzotriazol se puede sintetizar mediante la ciclización de o-fenilendiamina con ácido nitroso, seguido de la introducción de un grupo fenilo. El intermedio de benzofurano generalmente se prepara mediante la ciclización de o-hidroxiaril cetonas.
El paso final involucra el acoplamiento de los intermedios de benzotriazol y benzofurano con un derivado de cloruro de tiocarbamilo en condiciones básicas para formar el compuesto deseado. La reacción generalmente se lleva a cabo en un disolvente orgánico como diclorometano o tetrahidrofurano, con una base como trietilamina para neutralizar el subproducto de ácido clorhídrico.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala, con optimizaciones para el rendimiento y la pureza. Técnicas como la síntesis de flujo continuo y el uso de reactores automatizados pueden mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
N-[(2-fenil-2H-benzotriazol-5-il)carbamotioil]-1-benzofuran-2-carboxamida puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden usar para alterar el estado de oxidación del compuesto, modificando potencialmente su reactividad y propiedades.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4) se utilizan a menudo.
Sustitución: Los reactivos como los halógenos (por ejemplo, cloro, bromo) y los nucleófilos (por ejemplo, aminas, tioles) se emplean comúnmente.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados o carboxilados, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales, como grupos alquilo o arilo.
Aplicaciones Científicas De Investigación
N-[(2-fenil-2H-benzotriazol-5-il)carbamotioil]-1-benzofuran-2-carboxamida tiene varias aplicaciones de investigación científica:
Química: El compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en varias reacciones orgánicas.
Biología: Se estudia por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas, antifúngicas y anticancerígenas.
Medicina: La investigación continúa para explorar su potencial como agente terapéutico para diversas enfermedades, incluyendo el cáncer y las enfermedades infecciosas.
Industria: El compuesto se utiliza en el desarrollo de materiales con propiedades específicas, como estabilizadores UV e inhibidores de la corrosión.
Mecanismo De Acción
El mecanismo de acción de N-[(2-fenil-2H-benzotriazol-5-il)carbamotioil]-1-benzofuran-2-carboxamida involucra su interacción con objetivos moleculares y vías específicas. Se sabe que la porción de benzotriazol interactúa con enzimas y receptores a través de interacciones de apilamiento π-π y enlaces de hidrógeno. Esta interacción puede modular la actividad de estos objetivos, lo que lleva a varios efectos biológicos. Los objetivos moleculares y vías exactas involucrados dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
2-(2-Hidroxifenil)-2H-benzotriazol: Conocido por su uso como estabilizador UV.
N-(2-Fenil-2H-benzotriazol-5-il)bencensulfonamida: Estudiado por sus posibles actividades biológicas.
N-[(2-Fenil-2H-benzotriazol-5-il)carbamotioil]-4-bifenilcarboxamida:
Unicidad
N-[(2-fenil-2H-benzotriazol-5-il)carbamotioil]-1-benzofuran-2-carboxamida es único debido a su combinación de una porción de benzotriazol, un anillo de benzofurano y un grupo carbamotioil.
Propiedades
Fórmula molecular |
C22H15N5O2S |
|---|---|
Peso molecular |
413.5 g/mol |
Nombre IUPAC |
N-[(2-phenylbenzotriazol-5-yl)carbamothioyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H15N5O2S/c28-21(20-12-14-6-4-5-9-19(14)29-20)24-22(30)23-15-10-11-17-18(13-15)26-27(25-17)16-7-2-1-3-8-16/h1-13H,(H2,23,24,28,30) |
Clave InChI |
GKRWMJJWYZEWEB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=S)NC(=O)C4=CC5=CC=CC=C5O4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{3-[(4-bromophenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}furan-2-carboxamide](/img/structure/B11647683.png)

![4-[4-(Diethylamino)phenyl]-N-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B11647696.png)
![Ethyl 7-chloro-8-methyl-4-[(3-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B11647698.png)
![2-(2-methyl-9,10-dioxo-9,10-dihydroanthracen-1-yl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B11647706.png)

![3-(Benzylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B11647717.png)
![4-bromo-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-fluorobenzamide](/img/structure/B11647721.png)
![1-(4-chlorobenzyl)-3-{2-[4-(dimethylamino)phenyl]-2-oxoethyl}-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B11647733.png)
![(5E)-5-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-6-hydroxy-3-(3-methylphenyl)pyrimidine-2,4(3H,5H)-dione](/img/structure/B11647734.png)
![2-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-5-chlorophenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11647745.png)
![butyl 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B11647747.png)
![ethyl (2Z)-2-(5-bromo-2-hydroxybenzylidene)-7-methyl-3-oxo-5-[2-(propan-2-yloxy)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11647753.png)
![2-[2-Oxo-2-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-[1,2]dithiolo[3,4-c]quinolin-5-yl)-ethyl]-isoindole-1,3-dione](/img/structure/B11647759.png)
